molecular formula C15H26O2 B126017 4,10-Aromadendranediol CAS No. 70051-38-6

4,10-Aromadendranediol

Cat. No. B126017
CAS RN: 70051-38-6
M. Wt: 238.37 g/mol
InChI Key: DWNPMJOWAWGIMM-HTKHVQBFSA-N
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Description

4,10-Aromadendranediol is a sesquiterpene, which is a class of terpenes consisting of three isoprene units and containing fifteen carbon atoms. Sesquiterpenes like aromadendranes are known for their diverse range of biological activities and their presence in various natural sources. Aromadendranes are structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton .

Synthesis Analysis

The synthesis of compounds related to 4,10-aromadendranediol has been explored in several studies. One approach to synthesizing chiral methyl-branched linear pheromones starts from (+)-aromadendrene, which involves a Baeyer-Villiger oxidation and a Grob fragmentation among other steps . Another study describes a collective synthetic route for tricyclic guaiane sesquiterpenes, which includes the synthesis of (+)-10β,14-dihydroxy-allo-aromadendrane, a compound closely related to 4,10-aromadendranediol .

Molecular Structure Analysis

The molecular structure of aromadendranes, including 4,10-aromadendranediol, features a dimethyl cyclopropane ring fused to a hydroazulene skeleton. This structure is a defining characteristic of the aromadendrane class of sesquiterpenes . The specific stereochemistry and functional groups present in these compounds are critical for their biological activity and their synthetic utility.

Chemical Reactions Analysis

Aromadendranes undergo various chemical reactions that are essential for the synthesis of biologically active derivatives. For instance, the sesquiterpene (+)-allo-aromadendrane-10β-14-diol has been used as a lead compound for the preparation of several derivatives, including monoalcohols, acetals, ketals, ketones, oxiranes, and nitriles, to test their biological activity . These transformations often involve the use of intermediates such as tosylate derivatives to facilitate the introduction of new functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,10-aromadendranediol are not detailed in the provided papers, sesquiterpenes like aromadendranes generally exhibit properties that are influenced by their molecular structure. The presence of functional groups such as hydroxyls, ketones, and others can affect properties like solubility, boiling point, and reactivity. The chiral nature of these compounds also means that their physical properties can vary depending on the stereochemistry .

Scientific Research Applications

Anti-Trypanosoma cruzi Activity

4,10-Aromadendranediol has shown potential in the treatment of Chagas disease. A study revealed its effectiveness against Trypanosoma cruzi, with no observed cytotoxicity to mammalian cells at higher concentrations. This suggests its potential as a scaffold for drug development for neglected diseases like Chagas disease (de Carvalho A. da Silva et al., 2020).

Neuritogenesis in Neuronal Cells

Research has demonstrated that 4,10-Aromadendranediol can promote neurite outgrowth in neuronal cells, which is crucial for brain injury recovery. It was found to enhance neurite outgrowth in NGF-treated PC12 cells and N1E115 cells, and increase neurite number and bifurcations in primary cortical neurons. The compound activates the ERK signaling pathway, suggesting its potential use in treating brain diseases (Chang et al., 2020).

Antimycobacterial Activity

4,10-Aromadendranediol, among other compounds, displayed antimycobacterial activity against Mycobacterium tuberculosis. This finding suggests its potential application in developing treatments for tuberculosis (Phongmaykin et al., 2008).

Synthesis and Structural Analysis

There is significant research into the synthesis of 4,10-Aromadendranediol and related compounds. A study detailed the synthesis of three natural aromadendrane sesquiterpenes, including 4,10-Aromadendranediol, through a stereodivergent gold(I)-catalyzed cascade reaction (Carreras et al., 2014). Another study isolated 4,10-Aromadendranediol from Simsia cronquistii and performed structural analysis (Maldonado et al., 1992).

Safety And Hazards

There is limited information available on the safety and hazards of 4,10-Aromadendranediol .

properties

IUPAC Name

(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPMJOWAWGIMM-HTKHVQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127890
Record name (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10-Aromadendranediol

CAS RN

70051-38-6
Record name (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70051-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Chang, W Ruan, Y Xu, Y Wang, J Pang… - Acta Pharmacologica …, 2017 - nature.com
Recent studies focus on promoting neurite outgrowth to remodel the central nervous network after brain injury. Currently, however, there are few drugs treating brain diseases in the …
Number of citations: 14 www.nature.com
K Hayashi, T Kanamori, A Yamazoe… - Journal of natural …, 2005 - ACS Publications
Two new clerodane diterpenoids, gaudichanolides A (1) and B (2), were isolated from the dried twigs of Baccharis gaudichaudiana, together with 7-oxo-16,19-dihydroxy-3,4-…
Number of citations: 17 pubs.acs.org
S Chang, W Ruan, Y Xu, Y Wang, J Pang… - Acta Pharmacologica …, 2020 - nature.com
Fig. 2 ARDD induces neurite outgrowth of N1E115 cells. a Effects of different doses of ARDD on neurite outgrowth of N1E115 cells at day 4. The bar represents 100 μm. b Statistics of …
Number of citations: 4 www.nature.com
S Rahgooy, S Arbabi Bidgoli… - Advanced Herbal …, 2020 - herbmed.skums.ac.ir
Background and aims:Current therapeutic regimens are not able to solve hormonal imbalance in young multiple sclerosis (MS) women and the clinical benefits of hormone therapy in …
Number of citations: 5 herbmed.skums.ac.ir
Z Sun, W Hu, S Yin, X Lu, W Zuo, S Ge, Y Xu - Neuroscience letters, 2017 - Elsevier
Both nerve growth factor (NGF) and heme oxygenases-1 (HO-1) promotes neuron survival from cerebral ischemic lesions. NGF protects neurons from oxygen-glucose deprivation (OGD)…
Number of citations: 30 www.sciencedirect.com
K Wang, X Liu, G Cai, J Gong, Y Guo… - Journal of Separation …, 2023 - Wiley Online Library
Angelica sinensis (Oliv.) Diels. has been used for women to enrich the blood, prevent and treat blood deficiency syndrome in Traditional Chinese Medicine for thousands of years. Wine‐…
M Sharma, N Sharma, G Saxena… - Biochemical & Cellular …, 2018 - researchgate.net
7-Acetylhorminone, abietane diterpene identified as anticancer CDK2 inhibitor. Molecular docking analysis has confirmed arrest of cell cycle in ATP binding subunit of CDK2 protein by 7…
Number of citations: 3 www.researchgate.net
Z Wei, T Zhou, Z Xia, S Liu, M Li, G Zhang, Y Tian, B Li… - Molecules, 2022 - mdpi.com
Two new compounds, ardisiapunine B (1) and ardisiapunine C (2), were isolated from Ardisia lindleyana D. Dietr. Their structures were examined using HR–ESI–MS, IR, (1D, 2D) NMR …
Number of citations: 1 www.mdpi.com
D Liu, L Chen, H Zhao, ND Vaziri, SC Ma… - Biomedicine & …, 2019 - Elsevier
The Wnt/β-catenin signaling pathway is an evolutionarily conserved developmental signaling event that plays a critical role in regulating tissue development and maintaining …
Number of citations: 56 www.sciencedirect.com
MP Zunino, A Ponce, A Omarini… - Wild Plants: The …, 2020 - books.google.com
In the rural and indigenous communities of Argentina, medicinal plants play a very important role in the care of people’s health (Goleniowski et al. 2006, Martinez and Barboza 2010, …
Number of citations: 5 books.google.com

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